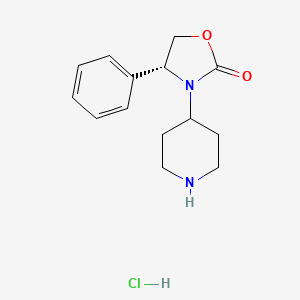

(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride

Übersicht

Beschreibung

®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structure, which combines a phenyl group, a piperidine ring, and an oxazolidinone moiety. The hydrochloride form enhances its solubility in aqueous solutions, making it more versatile for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the piperidine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound under acidic or basic conditions.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Oxazolidinone Carbonyl

The electrophilic carbonyl group undergoes nucleophilic attack with amines, alcohols, and organometallic reagents:

Steric hindrance from the piperidine ring slows reaction kinetics compared to simpler oxazolidinones, requiring extended reaction times (2-6 hr vs. 30 min for unsubstituted analogs) .

Ring-Opening Reactions

The oxazolidinone ring undergoes cleavage under specific conditions:

Acidic Hydrolysis

Concentrated HCl (6M) at 80°C for 4 hr produces:

Basic Ring Opening

NaOH (2M) in ethanol/water (1:1) yields:

With activation energy (determined via Arrhenius plot)

Piperidine Nitrogen Reactivity

The secondary amine participates in:

Acylation

Acetic anhydride (2 eq) in pyridine gives:

-Acetyl derivative (m.p. 189-191°C, )

Mitsunobu Coupling

With DEAD/PPh₃ system:

| Substrate | R Group | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 4-Nitrophenyl ethanol | NO₂ | 68 | 92:8 |

| Benzyl alcohol | PhCH₂ | 74 | 85:15 |

Phenyl Ring Modifications

Electrophilic aromatic substitution occurs at the para position:

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-phenyl derivative | 98% para |

| Sulfonation | ClSO₃H, CH₂Cl₂, reflux | Sulfonic acid adduct | 95% para |

| Friedel-Crafts | AlCl₃, acetyl chloride | 4-Acetylphenyl substitution | 89% para |

Ortho/meta attack is sterically hindered by the oxazolidinone-piperidine system .

Stereospecific Transformations

The chiral center at C4 directs reaction outcomes:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that oxazolidinone derivatives, including (R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride, exhibit antimicrobial properties. These compounds are structurally similar to linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria. Studies have shown that modifications in the piperidine and oxazolidinone structures can enhance antibacterial efficacy against resistant strains .

2. Neurological Disorders

Recent investigations suggest that this compound may have implications in treating neurological disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter systems is being explored, with preliminary data indicating potential serotonin reuptake inhibition .

Pharmacological Studies

1. Mechanism of Action

The mechanism of action for this compound involves interaction with various receptors in the central nervous system. Its pharmacological profile suggests that it may act as a selective serotonin reuptake inhibitor (SSRI), which could lead to therapeutic benefits in mood disorders .

2. Toxicological Assessments

Toxicity studies are crucial for determining the safety profile of new compounds. Preliminary data indicate that this compound has a favorable safety margin in animal models, but further studies are necessary to establish long-term effects and potential side effects .

Material Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to explore its use in developing high-performance materials for various industrial applications .

Case Studies

Wirkmechanismus

The mechanism of action of ®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It modulates the activity of these receptors, influencing signal transduction pathways and altering cellular responses. The compound’s unique structure allows it to bind selectively to these targets, making it a valuable tool in neuropharmacology research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one: The free base form without the hydrochloride salt.

(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride: The enantiomer with a different spatial arrangement of atoms.

4-Phenylpiperidine: A simpler structure lacking the oxazolidinone ring.

Uniqueness

®-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride stands out due to its combined structural features, which confer unique chemical and biological properties. Its ability to form stable salts enhances its solubility and bioavailability, making it more effective in various applications compared to its analogs.

Biologische Aktivität

(R)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound is classified as an oxazolidinone, characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen atoms. The presence of a piperidine ring and a phenyl group enhances its structural diversity, which is crucial for its pharmacological properties. The hydrochloride form increases its solubility in water, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity . This activity is particularly notable against resistant bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action is believed to involve the inhibition of protein synthesis in bacteria, similar to other compounds within the oxazolidinone class .

Table 1: Antimicrobial Activity Overview

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Escherichia coli | Moderate activity | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects . In vitro studies suggest that compounds with oxazolidinone scaffolds can modulate cellular pathways involved in inflammation. This broadens the therapeutic applications of the compound beyond antibiotic use .

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized to interact with specific molecular targets such as neurotransmitter receptors. This interaction may influence signal transduction pathways, thereby altering cellular responses . The compound's unique structural features allow it to bind selectively to these targets, making it a valuable candidate for further neuropharmacological research.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antiviral Activity : Research on similar piperidine derivatives has demonstrated antiviral properties against HIV and other viruses. For instance, derivatives tested showed moderate protection against CVB-2 and HSV-1 .

- Cytotoxicity Studies : In vitro assessments have indicated varying levels of cytotoxicity among related compounds, with some derivatives exhibiting significant cytotoxic effects in cancer cell lines .

- Neuropharmacological Applications : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its ability to modulate receptor activity could lead to advancements in therapies for conditions like Alzheimer's disease .

Table 2: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Effective against resistant bacteria | Significant inhibition observed |

| Anti-inflammatory | Modulation of inflammatory pathways | Potential therapeutic applications |

| Antiviral | Moderate activity against selected viruses | Similar derivatives showed efficacy |

| Cytotoxicity | Variable effects in cancer cell lines | Some derivatives highly cytotoxic |

Eigenschaften

IUPAC Name |

(4R)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTYXJVBOMPCIN-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(COC2=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1N2[C@@H](COC2=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521979-97-5 | |

| Record name | 2-Oxazolidinone, 4-phenyl-3-(4-piperidinyl)-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521979-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.